molecular formula C16H15Cl2NO5S2 B2908848 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393838-61-4

2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2908848
CAS No.: 393838-61-4
M. Wt: 436.32
InChI Key: NDFIMLHROVTHCL-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with diethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 2,5-dichlorothiophene-3-amido moiety at position 5. The dichlorothiophene substituent introduces steric bulk and electron-withdrawing chlorine atoms, influencing its electronic properties and intermolecular interactions. The diethyl esters enhance lipophilicity, while the methyl group contributes to structural rigidity. Its synthesis likely involves coupling the amino precursor (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) with 2,5-dichlorothiophene-3-carbonyl chloride under reflux conditions .

Properties

IUPAC Name

diethyl 5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S2/c1-4-23-15(21)10-7(3)11(16(22)24-5-2)26-14(10)19-13(20)8-6-9(17)25-12(8)18/h6H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFIMLHROVTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the ester groups: Esterification reactions are carried out using alcohols and carboxylic acids or their derivatives in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amidation: The amide group is introduced by reacting the intermediate compound with an amine, often under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

    Chlorination: The dichlorothiophene moiety is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Features
Target Compound 2,5-Dichlorothiophene-3-amido C₁₉H₁₈Cl₂N₂O₅S₂ 497.39* N/A ~5.0* High lipophilicity, bulky substituent, potential bioactivity
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido C₁₃H₁₆ClNO₅S 333.78 164–169 ~2.5 Smaller substituent, lower molecular weight, moderate lipophilicity
Diethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate 2,4-Dichlorophenoxyacetamido C₁₉H₁₉Cl₂NO₆S 460.33 N/A 4.62 Aromatic Cl substituents, higher logP, enhanced membrane permeability
Dimethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate 4-Bromobenzamido C₁₆H₁₅BrN₂O₅S 435.27 N/A ~3.8 Bromine atom for heavy halogen effects, dimethyl esters reduce lipophilicity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido C₁₃H₁₇NO₅S 299.34 121 ~1.5 Simple substituent, high crystallinity, intramolecular hydrogen bonding

*Estimated based on structural analogs.

Crystallographic and Intermolecular Interactions

  • Acetamido Derivative () : Exhibits planar conformation stabilized by N–H···O and C–H···O hydrogen bonds, forming S(6) ring motifs. Crystal packing involves van der Waals interactions .

Stability and Reactivity

  • The dichlorothiophene group enhances stability against hydrolysis compared to Schiff base derivatives (), which are prone to imine bond cleavage .
  • Bromobenzamido analogs () may exhibit photodegradation due to the C–Br bond, whereas chlorinated derivatives are more stable .

Biological Activity

The compound 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate is a synthetic derivative belonging to the class of thiophene-based compounds. Its unique structure endows it with potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16Cl2NO4S\text{C}_{15}\text{H}_{16}\text{Cl}_2\text{N}\text{O}_4\text{S}

This structure includes multiple functional groups that contribute to its biological activity.

Research indicates that compounds with thiophene moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The specific mechanisms through which 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate operates include:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of transglutaminases, enzymes involved in various cellular processes including apoptosis and cell differentiation .
  • Antiproliferative Effects : Similar thiophene derivatives have shown significant antiproliferative effects against cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest .
  • Anti-inflammatory Properties : Some studies suggest that related compounds may exert anti-inflammatory effects through the modulation of nitric oxide production and other inflammatory mediators .

Biological Activity Data

A summary of the biological activity data for 2,4-diethyl 5-(2,5-dichlorothiophene-3-amido)-3-methylthiophene-2,4-dicarboxylate is presented in Table 1.

Activity Description Reference
Transglutaminase InhibitionInhibits transglutaminase activity involved in cell signaling
Antiproliferative ActivityInduces mitotic arrest in cancer cell lines
Anti-inflammatory EffectsReduces nitric oxide production

Case Studies

Several case studies have explored the biological activity of thiophene derivatives similar to the compound :

  • Transglutaminase Inhibition Study :
    • A study demonstrated that a related thiophene derivative effectively inhibited transglutaminases in vitro, suggesting potential therapeutic applications in diseases characterized by abnormal cell proliferation .
  • Cancer Cell Line Evaluation :
    • Research involving various cancer cell lines (e.g., breast and lung cancer) showed that thiophene derivatives could significantly reduce cell viability by inducing apoptosis through microtubule disruption .
  • Inflammation Model :
    • In a murine model of inflammation, a similar compound was shown to decrease levels of pro-inflammatory cytokines and nitric oxide, indicating its potential use in treating inflammatory diseases .

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